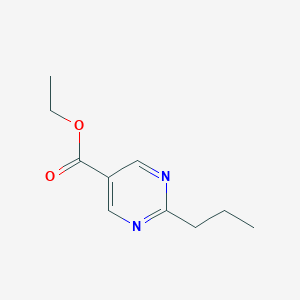
1-Aminotetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Aminotetrazole is a heterocyclic compound with the molecular formula CH₃N₅. It consists of a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is known for its high nitrogen content and is often used in various scientific and industrial applications due to its unique chemical properties .
Métodos De Preparación
1-Aminotetrazole can be synthesized through several methods. One common synthetic route involves the reaction of aminoguanidine with nitrous acid, which leads to the formation of 5-aminotetrazole. This compound can then be deaminated to produce this compound . Another method involves the reaction of aryl or alkyl hydrazines with acetic acid . Industrial production methods often utilize these synthetic routes due to their efficiency and yield.
Análisis De Reacciones Químicas
1-Aminotetrazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitrogen-rich compounds.
Reduction: Reduction reactions can lead to the formation of simpler amines.
Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Aminotetrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various nitrogen-rich compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: It is used in the production of high-energy materials and explosives
Mecanismo De Acción
The mechanism of action of 1-aminotetrazole involves its ability to participate in various chemical reactions due to its high nitrogen content. It can form stable complexes with metals and other compounds, which makes it useful in catalysis and other chemical processes. The molecular targets and pathways involved depend on the specific application and the chemical environment .
Comparación Con Compuestos Similares
1-Aminotetrazole is unique due to its high nitrogen content and the stability of its tetrazole ring. Similar compounds include:
5-Aminotetrazole: Another nitrogen-rich compound with similar properties but different reactivity.
Tetrazene: Known for its use in explosives and ordnance systems.
MTX-1: A derivative of 5-aminotetrazole with enhanced stability .
These compounds share some chemical properties with this compound but differ in their specific applications and reactivity.
Propiedades
Fórmula molecular |
CH3N5 |
|---|---|
Peso molecular |
85.07 g/mol |
Nombre IUPAC |
tetrazol-1-amine |
InChI |
InChI=1S/CH3N5/c2-6-1-3-4-5-6/h1H,2H2 |
Clave InChI |
KNRUQUSSDKZTSQ-UHFFFAOYSA-N |
SMILES canónico |
C1=NN=NN1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


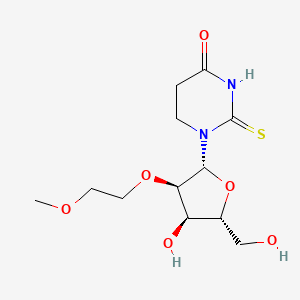



![Benzoic acid, 2-[[(4-methyl-3-pyridinyl)amino]sulfonyl]-, methyl ester](/img/structure/B12337087.png)
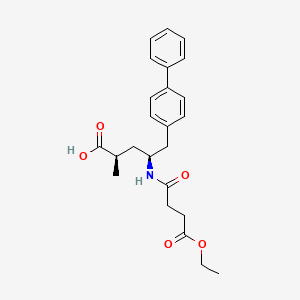
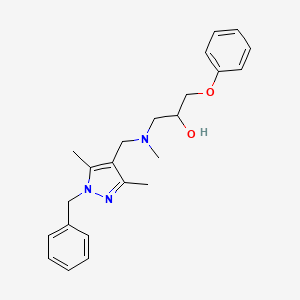
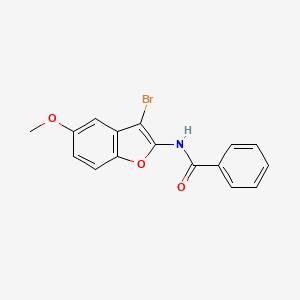
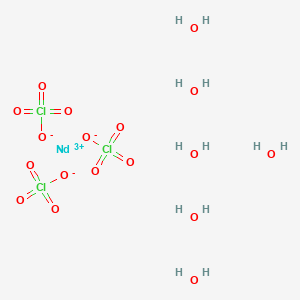
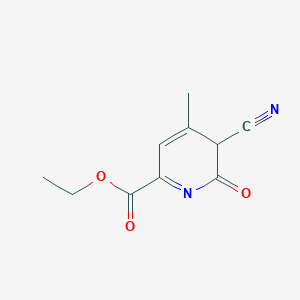
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxy-1,3-diazinane-2,4-dione](/img/structure/B12337112.png)
![(1R,9S,12S,13S,14S,17R,18Z,21S,23S,24R,25S,27R)-14-[tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B12337120.png)
![Carbamic acid, N-[(1R,3S)-3-(azidomethyl)cyclopentyl]-, 1,1-dimethylethyl ester](/img/structure/B12337134.png)
